![molecular formula C21H23N5O2S B14389975 4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N-[(4-pentylphenyl)methyl]aniline CAS No. 87523-61-3](/img/structure/B14389975.png)
4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N-[(4-pentylphenyl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N-[(4-pentylphenyl)methyl]aniline is a complex organic compound featuring a thiazole ring, a diazenyl group, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N-[(4-pentylphenyl)methyl]aniline typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Diazotization: The thiazole derivative is then subjected to diazotization, where an amine group is converted into a diazonium salt using nitrous acid.
Coupling Reaction: The diazonium salt is then coupled with N-[(4-pentylphenyl)methyl]aniline to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, utilizing automated systems to control reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N-[(4-pentylphenyl)methyl]aniline has several applications in scientific research:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to the presence of the thiazole ring and nitro group.
Materials Science: Use in the development of dyes, pigments, and sensors due to its chromophoric properties.
Industrial Chemistry: Application in the synthesis of other complex organic molecules and as a precursor in various chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their function.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]aniline
- 4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N-phenylaniline
Uniqueness
The presence of the pentylphenyl group in 4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N-[(4-pentylphenyl)methyl]aniline provides unique steric and electronic properties, potentially enhancing its biological activity and stability compared to similar compounds.
Propiedades
Número CAS |
87523-61-3 |
|---|---|
Fórmula molecular |
C21H23N5O2S |
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]-N-[(4-pentylphenyl)methyl]aniline |
InChI |
InChI=1S/C21H23N5O2S/c1-2-3-4-5-16-6-8-17(9-7-16)14-22-18-10-12-19(13-11-18)24-25-21-23-15-20(29-21)26(27)28/h6-13,15,22H,2-5,14H2,1H3 |
Clave InChI |
ZSSOYCNQLAWYEI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)CNC2=CC=C(C=C2)N=NC3=NC=C(S3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


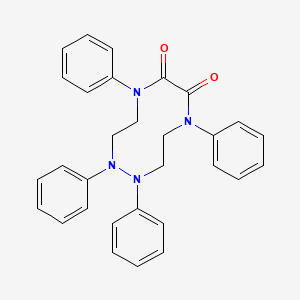
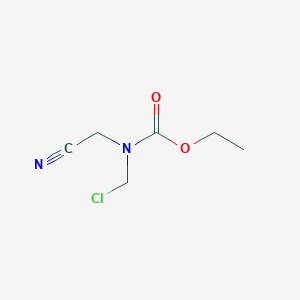
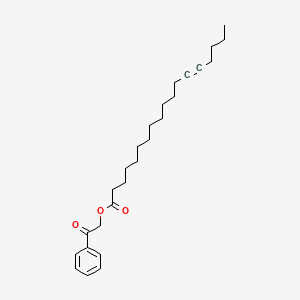
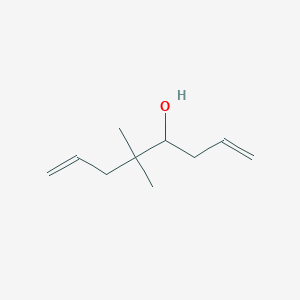
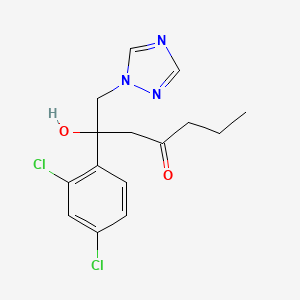
![(NZ)-N-[2-(4-chlorophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14389930.png)
![N-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine](/img/structure/B14389938.png)
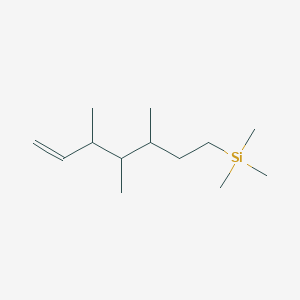

![3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine](/img/structure/B14389945.png)

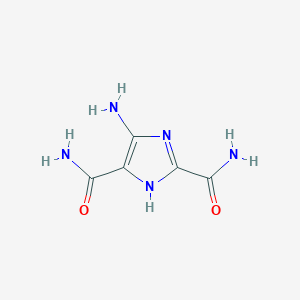
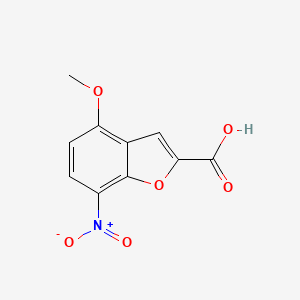
![5-Nitro-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14389980.png)
